molecular formula C15H16ClFN4O2S B7075482 N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide

Cat. No.: B7075482
M. Wt: 370.8 g/mol
InChI Key: XANNXCDCQZBJSV-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a fluorobenzenesulfonamide group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O2S/c16-11-8-18-15(19-9-11)21-6-2-4-13(10-21)20-24(22,23)14-5-1-3-12(17)7-14/h1,3,5,7-9,13,20H,2,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANNXCDCQZBJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 5-chloropyrimidine-2-amine: This intermediate can be synthesized through the chlorination of pyrimidine-2-amine using reagents such as phosphorus oxychloride (POCl3).

    Formation of 1-(5-chloropyrimidin-2-yl)piperidine: This step involves the reaction of 5-chloropyrimidine-2-amine with piperidine under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).

    Sulfonamide Formation: The final step involves the reaction of 1-(5-chloropyrimidin-2-yl)piperidine with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (EtOH)

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-3-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

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